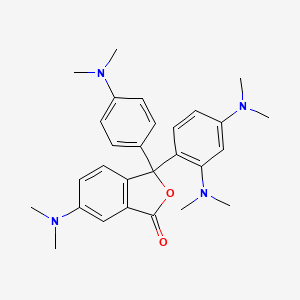
3-(2,4-Bis(dimethylamino)phenyl)-6-(dimethylamino)-3-(4-(dimethylamino)phenyl)phthalide
Cat. No. B3053300
Key on ui cas rn:
52830-74-7
M. Wt: 458.6 g/mol
InChI Key: WVSPCAHHSFSZOC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US04732991
Procedure details


A solution of 29.78 g of 2-[2,4,4'-tris(dimethylamino)benzhydryl]-5-dimethylaminobenzoic acid prepared as described in part B above, 450.0 g of water and 16.2 g of flake potassium hydroxide was prepared and the pH adjusted to 10.0 by the gradual addition of sodium bicarbonate. The solution was then heated at approximately 75° C. under an atmosphere of oxygen at 60-65 psi for approximately six hours in an agitated stainless steel autoclave. The solid which separated was collected by filtration at ambient temperature, washed with water until alkali free when tested with Brilliant Yellow test paper and dried. The dried solid was slurried with hexane at room temperature, filtered and dried to obtain 23.6 g of 3-(2,4-bis[dimethylamino]phenyl)-3-(4-dimethylaminophenyl)-6-dimethylaminophthalide (Formula I: R=CH3 ; X=H; Y=4-(CH3)2NC6H4 ; Z=2,4-[(CH3)2N]2C6H3) a pale blue-colored solid melting at 171°-172° C.
Name
2-[2,4,4'-tris(dimethylamino)benzhydryl]-5-dimethylaminobenzoic acid
Quantity
29.78 g
Type
reactant
Reaction Step One



[Compound]
Name
stainless steel
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four


Identifiers


|
REACTION_CXSMILES
|
[CH3:1][N:2]([CH3:34])[C:3]1[CH:30]=[C:29]([N:31]([CH3:33])[CH3:32])[CH:28]=[CH:27][C:4]=1[CH:5]([C:15]1[CH:23]=[CH:22][C:21]([N:24]([CH3:26])[CH3:25])=[CH:20][C:16]=1[C:17]([OH:19])=[O:18])[C:6]1[CH:11]=[CH:10][C:9]([N:12]([CH3:14])[CH3:13])=[CH:8][CH:7]=1.[OH-].[K+].C(=O)(O)[O-].[Na+]>O>[CH3:34][N:2]([CH3:1])[C:3]1[CH:30]=[C:29]([N:31]([CH3:33])[CH3:32])[CH:28]=[CH:27][C:4]=1[C:5]1([C:6]2[CH:7]=[CH:8][C:9]([N:12]([CH3:13])[CH3:14])=[CH:10][CH:11]=2)[C:15]2[C:16](=[CH:20][C:21]([N:24]([CH3:25])[CH3:26])=[CH:22][CH:23]=2)[C:17](=[O:19])[O:18]1 |f:1.2,3.4|
|
Inputs


Step One
|
Name
|
2-[2,4,4'-tris(dimethylamino)benzhydryl]-5-dimethylaminobenzoic acid
|
|
Quantity
|
29.78 g
|
|
Type
|
reactant
|
|
Smiles
|
CN(C1=C(C(C2=CC=C(C=C2)N(C)C)C2=C(C(=O)O)C=C(C=C2)N(C)C)C=CC(=C1)N(C)C)C
|
Step Two
|
Name
|
|
|
Quantity
|
16.2 g
|
|
Type
|
reactant
|
|
Smiles
|
[OH-].[K+]
|
Step Three
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C([O-])(O)=O.[Na+]
|
Step Four
[Compound]
|
Name
|
stainless steel
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
Step Five
|
Name
|
|
|
Quantity
|
450 g
|
|
Type
|
solvent
|
|
Smiles
|
O
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
was prepared
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The solid which separated
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
was collected by filtration at ambient temperature
|
WASH
|
Type
|
WASH
|
|
Details
|
washed with water until alkali free when
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
dried
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
was slurried with hexane at room temperature
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
filtered
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
dried
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
CN(C1=C(C=CC(=C1)N(C)C)C1(OC(=O)C2=CC(=CC=C12)N(C)C)C1=CC=C(C=C1)N(C)C)C
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 23.6 g | |
| YIELD: CALCULATEDPERCENTYIELD | 79.6% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
